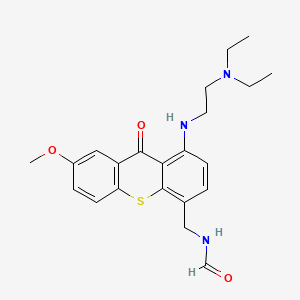

Formamide, N-((1-((2-(diethylamino)ethyl)amino)-7-methoxy-9-oxo-9H-thioxanthen-4-yl)methyl)-

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von SR-271425 beinhaltet die Herstellung von N-[[1-[[2-(Diethylamino)ethyl]amino]-7-methoxy-9-oxo-9H-thioxanthen-4-yl]methylformamid . Die Verbindung wird typischerweise durch eine Reihe organischer Reaktionen synthetisiert, darunter die Bildung von Thioxanthon-Derivaten und anschließende Modifikationen der funktionellen Gruppen. Die industriellen Produktionsverfahren umfassen die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

SR-271425 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, was zu verschiedenen Derivaten führt.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C22H27N3O3S

- Molecular Weight : 413.5 g/mol

- Key Functional Groups :

- Thioxanthene core

- Diethylamino group

- Methoxy substituent

The presence of these groups allows the compound to participate in nucleophilic substitutions and electrophilic additions, which are crucial for its reactivity in various chemical environments .

Pharmacological Potential

Research indicates that compounds with thioxanthene structures exhibit antipsychotic properties. Formamide, N-((1-((2-(diethylamino)ethyl)amino)-7-methoxy-9-oxo-9H-thioxanthen-4-yl)methyl)- may influence neurotransmitter systems, particularly dopamine receptors, which are vital for treating psychiatric conditions such as schizophrenia and mood disorders .

Case Studies

Synthesis and Reactivity

The synthesis of Formamide, N-((1-((2-(diethylamino)ethyl)amino)-7-methoxy-9-oxo-9H-thioxanthen-4-yl)methyl)- typically involves multi-step organic reactions. A common method includes the reaction of 7-methoxy-9H-thioxanthen-4-one with diethylaminoethylamine in the presence of appropriate catalysts .

Reactions

The compound can undergo various chemical transformations:

- Oxidation : Can be oxidized under specific conditions to form oxides.

- Reduction : Reduction reactions can modify functional groups to yield different derivatives.

Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction .

Materials Science Applications

Due to its fluorescent properties derived from the thioxanthene core, Formamide, N-((1-((2-(diethylamino)ethyl)amino)-7-methoxy-9-oxo-9H-thioxanthen-4-yl)methyl)- may also find applications in materials science as a probe in biochemical assays or as a component in fluorescent materials .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| Thioxanthene | Core structure similar | Antipsychotic effects | Fluorescent properties |

| Diethylaminoethylamine | Amino group present | Potential CNS activity | Solubility enhancement |

| 7-Methoxythioxanthone | Related thioxanthene derivative | Anticancer properties | Different substituents on thioxanthene |

This table illustrates the uniqueness of Formamide, N-((1-((2-(diethylamino)ethyl)amino)-7-methoxy-9-oxo-9H-thioxanthen-4-yl)methyl)- due to its specific substituents and potential applications in pharmacology .

Wirkmechanismus

SR-271425 exerts its effects by interacting with DNA, leading to cytotoxicity in cancer cells . The compound inhibits bacterial DNA gyrase and topoisomerase II, which are essential enzymes for DNA replication and cell division . By inhibiting these enzymes, SR-271425 disrupts the DNA replication process, leading to cell death. The molecular targets and pathways involved include the inhibition of DNA gyrase and topoisomerase II, which are critical for maintaining DNA integrity .

Vergleich Mit ähnlichen Verbindungen

SR-271425 ist im Vergleich zu anderen Thioxanthon-Derivaten einzigartig, da es eine breite Antitumoraktivität aufweist und sowohl die bakterielle DNA-Gyrase als auch die Topoisomerase II hemmen kann . Zu ähnlichen Verbindungen gehören:

WIN 33377: Ein weiteres Thioxanthon-Derivat mit Antitumoraktivität.

BCN 326862: Eine verwandte Verbindung mit ähnlichen DNA-interagierenden Eigenschaften.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen Wirkmechanismen und Wirksamkeitsprofilen.

Biologische Aktivität

Formamide, N-((1-((2-(diethylamino)ethyl)amino)-7-methoxy-9-oxo-9H-thioxanthen-4-yl)methyl)- is a complex organic compound notable for its thioxanthene core, which is associated with various biological activities and therapeutic potentials. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

The molecular formula of Formamide, N-((1-((2-(diethylamino)ethyl)amino)-7-methoxy-9-oxo-9H-thioxanthen-4-yl)methyl)- is C22H27N3O3S, with a molecular weight of approximately 413.5 g/mol. The compound features functional groups that enhance its solubility and reactivity, making it suitable for various biological studies .

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O3S |

| Molecular Weight | 413.5 g/mol |

| Melting Point | 95-99 °C |

| Boiling Point | 670.4 ± 55.0 °C (Predicted) |

| Density | 1.237 ± 0.06 g/cm³ (Predicted) |

| pKa | 15.42 ± 0.23 (Predicted) |

Pharmacological Properties

The thioxanthene structure of this compound is linked to significant antipsychotic properties . Research indicates that thioxanthene derivatives can modulate neurotransmitter systems, particularly dopamine receptors, which are crucial in treating psychiatric conditions such as schizophrenia and mood disorders .

Mechanisms of Action:

- Dopamine Receptor Interaction: Preliminary studies suggest that Formamide may interact with dopamine receptors, potentially influencing dopaminergic signaling pathways.

- Neurotransmitter Modulation: Similar compounds have been shown to affect serotonin and norepinephrine levels, further supporting their use in psychiatric therapy .

Case Studies

Several studies have explored the pharmacological effects of thioxanthene derivatives:

- Antipsychotic Efficacy: A study focusing on thioxanthene analogs demonstrated their effectiveness in reducing psychotic symptoms in animal models, suggesting potential therapeutic applications for Formamide .

- Behavioral Studies: Behavioral assays indicated that compounds similar to Formamide could reduce anxiety-like behaviors in rodents, reinforcing their role in mood regulation .

Comparative Analysis

A comparison of Formamide with structurally related compounds highlights its unique properties and potential advantages:

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| Thioxanthene | Core structure similar | Antipsychotic effects | Fluorescent properties |

| Diethylaminoethylamine | Amino group present | Potential CNS activity | Solubility enhancement |

| 7-Methoxythioxanthone | Related thioxanthene derivative | Anticancer properties | Different substituents |

This table illustrates that while these compounds share a common thioxanthene framework, the specific substituents on Formamide may confer unique biological activities and therapeutic potentials.

Eigenschaften

CAS-Nummer |

155990-20-8 |

|---|---|

Molekularformel |

C22H27N3O3S |

Molekulargewicht |

413.5 g/mol |

IUPAC-Name |

N-[[1-[2-(diethylamino)ethylamino]-7-methoxy-9-oxothioxanthen-4-yl]methyl]formamide |

InChI |

InChI=1S/C22H27N3O3S/c1-4-25(5-2)11-10-24-18-8-6-15(13-23-14-26)22-20(18)21(27)17-12-16(28-3)7-9-19(17)29-22/h6-9,12,14,24H,4-5,10-11,13H2,1-3H3,(H,23,26) |

InChI-Schlüssel |

GWLFIMOOGVXSMZ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC1=C2C(=C(C=C1)CNC=O)SC3=C(C2=O)C=C(C=C3)OC |

Kanonische SMILES |

CCN(CC)CCNC1=C2C(=C(C=C1)CNC=O)SC3=C(C2=O)C=C(C=C3)OC |

Aussehen |

Solid powder |

Key on ui other cas no. |

155990-20-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SR 271425; SR271425; SR-271425; SW-71425; SW-271425; WIN 71425. |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.